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Compound of Interest

Compound Name: Enoxacin hydrate

Cat. No.: B1263200 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing enoxacin hydrate in cell

culture experiments. Enoxacin, a fluoroquinolone antibiotic, has garnered significant interest for

its anticancer and antiviral properties, primarily through its unique mechanism of enhancing

microRNA (miRNA) processing. This document outlines its mechanism of action, effective

concentrations in various cell lines, and detailed protocols for key experimental applications.

Introduction and Mechanism of Action
Enoxacin is a second-generation quinolone antibiotic that exhibits potent anticancer activity

through a mechanism distinct from its antibacterial effects.[1] In eukaryotic cells, enoxacin

functions as a small-molecule enhancer of RNA interference (SMER).[2] It directly binds to the

TAR RNA-binding protein 2 (TRBP), a crucial component of the Dicer complex involved in

miRNA biogenesis.[3][4][5] This interaction enhances the processing of precursor miRNAs (pre-

miRNAs) into mature, functional miRNAs.[3]

Many of the upregulated miRNAs are known tumor suppressors, leading to cancer-specific

growth inhibition, cell cycle arrest, and apoptosis.[5][6] This effect is dependent on the

presence of functional TRBP, as cells with mutations in the TRBP-encoding gene are more

resistant to enoxacin.[2][4] Beyond its anticancer effects, enoxacin's ability to modulate RNAi

pathways has also been explored for antiviral applications.[2]
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Caption: Enoxacin enhances miRNA processing by binding to TRBP in the cytoplasm.

Data Presentation: Enoxacin Hydrate Concentration
and Effects
The effective concentration of enoxacin can vary significantly depending on the cell line,

treatment duration, and the specific biological endpoint being measured. The following table

summarizes quantitative data from various studies.
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Cell Line(s)
Concentrati
on Range

EC50 / IC50
Treatment
Duration

Observed
Effects

Reference(s
)

HEK293
~30 µM - 50

µM
~30 µM Not Specified

Enhanced

siRNA-

mediated

gene

knockdown

and miRNA

processing.

[7]

HCT-116

(Colon

Cancer)

40 µg/mL

(~124 µM)
~124 µM 5 days

Reduced cell

viability.
[2][8]

HCT-116,

RKO (Colon

Cancer)

Not Specified Not Specified 72 hours

Induced

G2/M cell

cycle arrest.

[5]

Prostate

Cancer

(LNCaP,

DU145, etc.)

Not Specified Not Specified Not Specified

Decreased

cell viability,

induced

apoptosis,

caused cell

cycle arrest,

and inhibited

invasiveness.

[6][9]

Human

Neural

Progenitor

Cells

(hNPCs)

100 µM
IC50: 51.99

µM
Not Specified

Prevented

Zika Virus

(ZIKV)

infection.

[2]

Various

Cancer Cell

Lines

Not Specified Not Specified Not Specified Cancer-

specific

growth-

suppressive

activity; did

not affect

[2][5]
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normal

primary cells

(Wi-38, MRC-

5).

Vero,

A549/ACE2

Micromolar

range
Not Specified Not Specified

Exhibited low

antiviral

activity

against

SARS-CoV-2

and MERS-

CoV.

[10]

Experimental Protocols
Here are detailed protocols for common experiments involving enoxacin hydrate. Standard

sterile cell culture techniques should be followed throughout.[11]

Protocol 1: Preparation of Enoxacin Hydrate Stock
Solution
Objective: To prepare a sterile, high-concentration stock solution of enoxacin hydrate for use

in cell culture.

Materials:

Enoxacin hydrate powder (CAS: 84294-96-2)

Dimethyl sulfoxide (DMSO), cell culture grade

Sterile, conical tubes (1.5 mL or 15 mL)

Sterile-filtered pipette tips

Procedure:

Determine Required Concentration: Based on solubility data, enoxacin hydrate can be

dissolved in DMSO at concentrations of at least 4 mg/mL and up to 45 mg/mL.[12][13][14] A
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10 mM or 20 mM stock is convenient for most applications. (Molecular Weight of Enoxacin

Sesquihydrate: ~347.34 g/mol ).

Calculation (for 10 mM stock):

Mass (mg) = 10 mmol/L * 1 mL (0.001 L) * 347.34 g/mol = 3.47 mg

Dissolution:

Aseptically weigh 3.47 mg of enoxacin hydrate powder and transfer it to a sterile conical

tube.

Add 1 mL of sterile DMSO.

Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may

aid dissolution.[13]

Sterilization (Optional): As the stock is prepared in DMSO under aseptic conditions, further

sterile filtration is often unnecessary and can be difficult with small volumes of solvent.

Ensure all materials are sterile.

Aliquoting and Storage:

Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile

microcentrifuge tubes.

Store aliquots at -20°C for up to 1-6 months or at -80°C for longer-term stability (over 6

months).[14] Avoid repeated freeze-thaw cycles.[14]

Protocol 2: Assessment of Cell Viability (MTT/XTT
Assay)
Objective: To determine the effect of enoxacin on cell viability and calculate its effective

concentration (EC50).
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1. Seed Cells
Plate cells in a 96-well plate

and allow to adhere overnight.

3. Treat Cells
Replace medium with Enoxacin-containing
medium. Include vehicle control (DMSO).

2. Prepare Enoxacin Dilutions
Perform serial dilutions of Enoxacin

stock in culture medium.

4. Incubate
Incubate for desired period

(e.g., 24, 48, 72 hours).

5. Add Reagent
Add MTT or XTT reagent to each well

and incubate (1-4 hours).

6. Solubilize Formazan
Add solubilization buffer (for MTT)

or read directly (for XTT).

7. Measure Absorbance
Read absorbance on a

plate reader.

8. Analyze Data
Normalize to control, plot dose-response

curve, and calculate EC50.

Click to download full resolution via product page

Caption: Workflow for determining cell viability after enoxacin treatment.

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.

Drug Preparation: Prepare a series of enoxacin dilutions in complete culture medium from

your stock solution. A typical concentration range to test might be 1 µM to 200 µM. Prepare a
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vehicle control using the same final concentration of DMSO as in the highest enoxacin dose

(typically <0.1%).

Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the

medium containing the different enoxacin concentrations or the vehicle control.

Incubation: Incubate the plate for the desired experimental duration (e.g., 72 hours for cell

cycle analysis or 5 days for some growth inhibition studies).[2][5]

MTT/XTT Addition: Add the viability reagent (e.g., 10 µL of 5 mg/mL MTT) to each well and

incubate for 2-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into

formazan crystals.

Solubilization: If using MTT, add 100 µL of solubilization solution (e.g., acidic isopropanol or

DMSO) to each well and mix gently to dissolve the formazan crystals. If using XTT, this step

is not needed.

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for

MTT) using a microplate reader.

Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the results to generate a dose-response curve and determine the EC50

value.

Protocol 3: Analysis of miRNA Expression by RT-qPCR
Objective: To quantify changes in the expression of specific mature miRNAs in response to

enoxacin treatment, confirming its mechanism of action.
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1. Cell Treatment
Culture and treat cells with Enoxacin

(e.g., 50 µM) and vehicle control.

2. RNA Extraction
Isolate total RNA, including the

small RNA fraction, using a suitable kit.

3. RNA Quantification
Measure RNA concentration and
assess purity (A260/280 ratio).

4. Reverse Transcription (RT)
Synthesize cDNA from mature miRNAs

using specific stem-loop RT primers.

5. Quantitative PCR (qPCR)
Perform qPCR using miRNA-specific forward

primers and a universal reverse primer.

6. Data Analysis
Normalize to a stable small RNA

(e.g., U6 snRNA) and calculate fold change
using the ΔΔCt method.

Click to download full resolution via product page

Caption: Workflow for analyzing miRNA expression changes induced by enoxacin.

Procedure:

Cell Treatment: Culture cells in 6-well plates until they reach ~70-80% confluency. Treat the

cells with an effective concentration of enoxacin (e.g., 50 µM) or a vehicle control for a

specified time (e.g., 48-72 hours).[7]

Total RNA Isolation: Lyse the cells directly in the plate and isolate total RNA using a

commercial kit designed to efficiently capture small RNA species (e.g., miRNeasy Mini Kit or

similar).
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RNA Quality and Quantity Check: Determine the concentration and purity of the isolated

RNA using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is considered

pure.

Reverse Transcription (RT): Synthesize cDNA from the total RNA using a miRNA-specific

reverse transcription kit (e.g., TaqMan MicroRNA Reverse Transcription Kit). This typically

involves using specific stem-loop primers for each miRNA of interest.

Quantitative PCR (qPCR):

Prepare the qPCR reaction mix containing the synthesized cDNA, a miRNA-specific

TaqMan probe and primer set, and qPCR master mix.

Run the reaction on a real-time PCR instrument. Include a no-template control (NTC) and

a no-RT control.

Use an appropriate endogenous control for normalization, such as U6 small nuclear RNA

(snRNA).

Data Analysis:

Determine the cycle threshold (Ct) values for your target miRNA and the endogenous

control in both enoxacin-treated and control samples.

Calculate the relative expression (fold change) using the comparative Ct (ΔΔCt) method.

An increase in expression of tumor-suppressor miRNAs is expected in TRBP-proficient

cells.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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